![molecular formula C8H7NO2S B1592557 2-(Methylsulfonyl)benzonitrile CAS No. 89942-56-3](/img/structure/B1592557.png)
2-(Methylsulfonyl)benzonitrile
Overview
Description
2-(Methylsulfonyl)benzonitrile is a chemical compound that belongs to the family of benzonitriles. It is also known by its chemical name, Mesulergine. Mesulergine is a potent antagonist of serotonin receptors and has been used in scientific research for its pharmacological properties.
Scientific Research Applications
Environmental Impact Studies
2-(Methylsulfonyl)benzonitrile: is subject to environmental impact studies to understand its behavior and effects in natural ecosystems . Research in this area focuses on its biodegradation, potential bioaccumulation, and any toxicological effects it may have on wildlife and plant life.
Safety and Regulation Compliance
The handling and use of 2-(Methylsulfonyl)benzonitrile in research and industry are governed by safety regulations . Studies in this field ensure that its use complies with occupational safety guidelines, including proper storage, handling procedures, and disposal methods to minimize health risks to researchers and workers.
Industrial Applications
While specific details on the industrial applications of 2-(Methylsulfonyl)benzonitrile are not readily available, benzonitrile derivatives are known to be used as intermediates in the synthesis of dyes, agrochemicals, and other industrial chemicals . Research in this area explores the potential expansion of its applications in various industries.
Mechanism of Action
Target of Action
It is known that benzylic compounds typically interact with various biological targets via free radical reactions, nucleophilic substitution, and oxidation .
Mode of Action
Benzylic compounds, in general, are known to undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that 2-(Methylsulfonyl)benzonitrile may interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that benzylic compounds can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
A related compound, pt2977, has been studied, and it was found that attenuating the rate of glucuronidation improved exposure and reduced variability in patients . This could potentially apply to 2-(Methylsulfonyl)benzonitrile as well.
Result of Action
The reactions at the benzylic position, such as free radical reactions, nucleophilic substitution, and oxidation, can lead to various molecular and cellular changes .
Action Environment
It is generally known that factors such as temperature, ph, and the presence of other chemicals can influence the action of chemical compounds .
properties
IUPAC Name |
2-methylsulfonylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNZDFDPYBTIHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625071 | |
Record name | 2-(Methanesulfonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)benzonitrile | |
CAS RN |
89942-56-3 | |
Record name | 2-(Methanesulfonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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